Cryptomerin A

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cryptomerin A is a compound derived from the Cryptomeria species, also known as Japanese Cedar . It’s a type of evergreen tree that can grow up to 70 meters tall, with red-brown bark that peels in vertical strips .

Synthesis Analysis

The synthesis of Cryptomerin A involves complex biochemical processes. Studies have shown that terpenoids and flavonoids, abundant in Cryptomeria fortunei, play a significant role in the biosynthesis of metabolites . In summer, certain genes in the 2-methyl-pentaerythritol 4-phosphate (MEP) pathway are highly expressed, promoting the accumulation of terpenoids . In winter, genes involved in flavonoid biosynthesis are highly expressed, promoting flavonoid accumulation .属性

IUPAC Name |

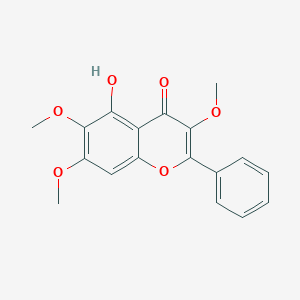

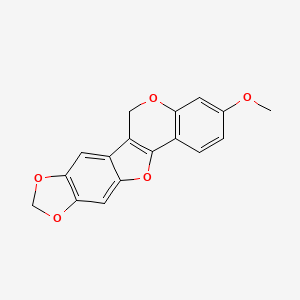

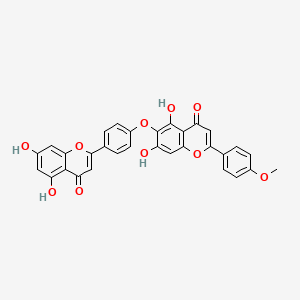

6-[4-(5,7-dihydroxy-4-oxochromen-2-yl)phenoxy]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H20O10/c1-38-18-6-2-15(3-7-18)25-13-22(35)29-27(41-25)14-23(36)31(30(29)37)39-19-8-4-16(5-9-19)24-12-21(34)28-20(33)10-17(32)11-26(28)40-24/h2-14,32-33,36-37H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHZOLWNLOEMKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC4=CC=C(C=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H20O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cryptomerin A | |

Citations

For This Compound

36

Citations

H Miura, N Kawano, JAC Waiss - Chemical and Pharmaceutical …, 1966 - jstage.jst.go.jp

… The deposits appeared when it was filtered while hot and cooled for standing were impure cryptomerin B mixed with cryptomerin A. Along the procedure shown in Chart 1 and …

Number of citations: 28

www.jstage.jst.go.jp

H Miura, N Kawano - Chemical and Pharmaceutical Bulletin, 1967 - jstage.jst.go.jp

… of cryptomerin A by partial demethylation of cryptomerin B. … Although isocryptomerin (ll) and cryptomerin A (I) are closely … compared with that in the case of cryptomerin A.” No change of …

Number of citations: 15

www.jstage.jst.go.jp

T Ueda, K Ishizaki - Chemical and Pharmaceutical Bulletin, 1967 - jstage.jst.go.jp

… ,$3 whereas cryptomerin A (I) was easily demethylated to hinokiflavone. We now report the formation of isocryptomerin (HI), a new compound and an isomer of cryptomerin A by partial …

Number of citations: 25

www.jstage.jst.go.jp

H Miura, T Kihara, N Kawano - Tetrahedron Letters, 1968 - Elsevier

… Neocryptomerin (VI) acetate Chamaecyparin (IX) acetate Cryptomerin A (X) acetate Cryptomerin B (XI) acetate … identical with cryptomerin A (X)7) nor isocryptomerin. On the other hand, …

Number of citations: 19

www.sciencedirect.com

堀井善一, 森川浩一, 田村恭光, 二宮一弥 - … and Pharmaceutical Bulletin, 1966 - jlc.jst.go.jp

… As cryptomerin A and B are more hardly soluble in methanol than … with cryptomerin A. Along the procedure shown in Chart 1 and described in the experi— mental part cryptomerin A, …

Number of citations: 2

jlc.jst.go.jp

Z Horii, K Morikawa, Y Tamura… - Chemical and …, 1966 - jstage.jst.go.jp

… As cryptomerin A and B are more hardly soluble in methanol than … with cryptomerin A. Along the procedure shown in Chart 1 and described in the experi— mental part cryptomerin A, …

Number of citations: 17

www.jstage.jst.go.jp

N Sirimangkalakitti, LD Juliawaty, EH Hakim… - Bioorganic & Medicinal …, 2019 - Elsevier

Amyloid β (Aβ) aggregation plays an essential role in promoting the progression of Alzheimer’s disease (AD). Therefore, the inhibition of Aβ aggregation is a potential therapeutic …

Number of citations: 14

www.sciencedirect.com

KR Markham, C Sheppard, H Geiger - Phytochemistry, 1987 - Elsevier

The 13 C NMR spectra of a range of amentoflavone and hinokiflavone biflavonoids are reported, most for the first time. Substituent shifts relating to the interflavonoid linkages and to …

Number of citations: 214

www.sciencedirect.com

H MIURA, N KAWANO - Chemical and Pharmaceutical Bulletin, 1968 - jstage.jst.go.jp

no bathochromic shift of the low—whve length absorption band on ad—dition of a little fused sodium acetate showing that it has no ‘hydro'Xyl ‘group in 7 and 7” positions!” The monoi …

Number of citations: 10

www.jstage.jst.go.jp

T Fujii, T Shimano, T Fujii - Chemical and Pharmaceutical Bulletin, 1967 - jstage.jst.go.jp

… ii) A mixture of cryptomerin A and B (200 mg) was treated with PhOH (100 mg) and HI (12 ml.) as described above. Before recrystallization the yellow solid (200 mg.) gave two spots by …

Number of citations: 3

www.jstage.jst.go.jp

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

Alnustin

32483-98-0

3alpha,7beta-Dihydroxy-5alpha-cholan-24-oic Acid

105227-28-9

Amentoflavone-7”,4”'-dimethyl ether

34293-14-6

Ampelopsin-3'-O-glucoside

82181-87-1